(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Overview
Description
“(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound . It is also known as "tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate" . This compound is part of a class of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of “(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester” is C12H14F3N3O2 . The exact mass is 289.10400 .Mechanism of Action
Target of action
Compounds with a pyridine ring, such as this one, are often used in the design of biologically active substances, including coenzymes, drugs, and plant protection chemicals . The specific target would depend on the exact structure of the compound and its intended use.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the trifluoromethyl group in this compound might influence its lipophilicity, which could affect its absorption and distribution in the body .
properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-5-4-7(6-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFRQJYBBSSUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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